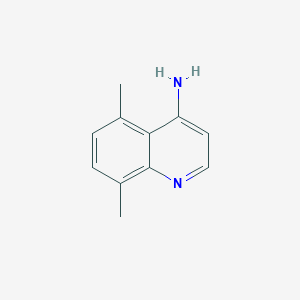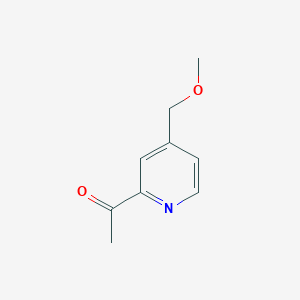![molecular formula C11H10FN B11916980 8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11916980.png)
8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole is a fluorinated derivative of the indole family, characterized by its unique structure that includes a tetrahydrocyclopenta ring fused to an indole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This method is efficient and high-yielding, often utilizing aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions may include microwave irradiation to reduce reaction times significantly .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like tetramethylpiperidine-1-oxoammonium salts.
Substitution: Halogenation and other substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Tetramethylpiperidine-1-oxoammonium salts.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Various halogenating agents.
Major Products:
Oxidation: Oxidized derivatives with functional groups at specific positions.
Reduction: Hexahydro derivatives.
Substitution: Halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can influence pathways related to inflammation, cell proliferation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole: Similar structure but with the fluorine atom at a different position, leading to variations in reactivity and applications.
Uniqueness: 8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole is unique due to the specific positioning of the fluorine atom, which can significantly alter its chemical reactivity and biological interactions compared to its non-fluorinated and differently fluorinated counterparts .
Eigenschaften
Molekularformel |
C11H10FN |
|---|---|
Molekulargewicht |
175.20 g/mol |
IUPAC-Name |
8-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C11H10FN/c12-8-4-2-6-10-11(8)7-3-1-5-9(7)13-10/h2,4,6,13H,1,3,5H2 |
InChI-Schlüssel |
ILFIEUFYACXKIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)NC3=C2C(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B11916902.png)

![6,10-Dioxa-2-azaspiro[4.5]decane-1-thione](/img/structure/B11916928.png)




![7-Chloro-2-methyloxazolo[4,5-c]pyridine](/img/structure/B11916972.png)





![Furo[2,3-b]quinoline](/img/structure/B11916999.png)
